H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 is a synthetic peptide analog of bombesin, a 14-amino acid peptide originally isolated from frog skin. [] Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), exert a wide range of biological effects by binding to a family of G protein-coupled receptors, primarily the gastrin-releasing peptide receptor (GRPr). [, , ] This specific peptide analog incorporates several modifications to enhance its affinity and selectivity for GRPr, making it a valuable tool for studying GRPr function and developing targeted therapies for GRPr-expressing tumors.
The synthesis of H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 likely involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides with precise sequences. [] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support. The specific details of the synthesis protocol, including the protecting groups used, coupling reagents, and cleavage conditions, may vary depending on the desired purity and yield.
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 acts as a GRPr antagonist. [, ] Antagonists bind to receptors but do not activate them, thereby blocking the actions of endogenous agonists like bombesin and GRP. [, ] While agonists typically induce receptor internalization, antagonists often exhibit higher tumor uptake due to prolonged binding to cell surface receptors. [, ] The specific molecular interactions responsible for the high affinity and antagonist activity of this peptide analog require further investigation.
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 and its close analogs have shown promise as molecular imaging agents for GRPr-positive tumors, particularly prostate cancer. [] By radiolabeling the peptide with radionuclides like 99mTc or 111In, it can be used as a tracer for single-photon emission computed tomography (SPECT) imaging. [] Preclinical studies have demonstrated high tumor uptake and favorable pharmacokinetics, enabling clear visualization of GRPr-expressing tumors. [] Further research is warranted to evaluate its clinical potential for the diagnosis and staging of GRPr-positive cancers.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2